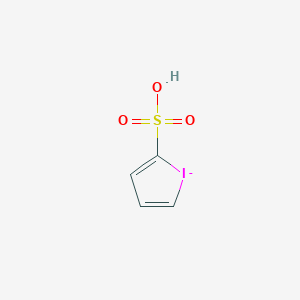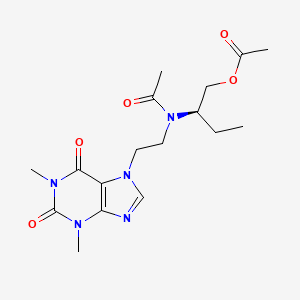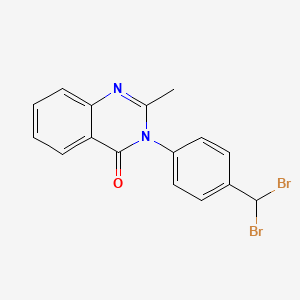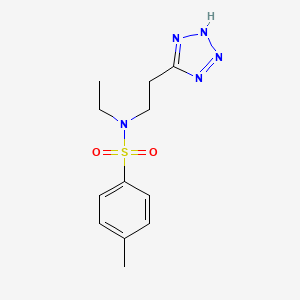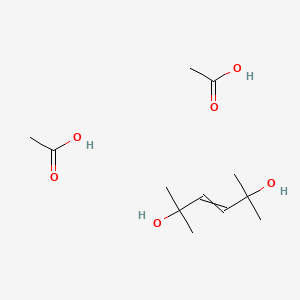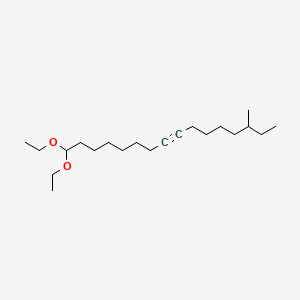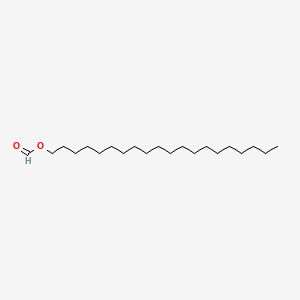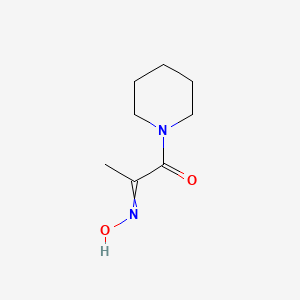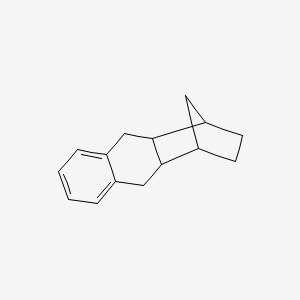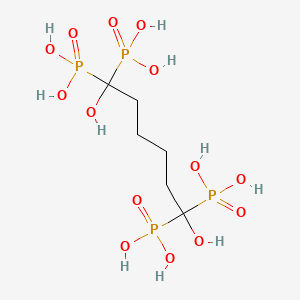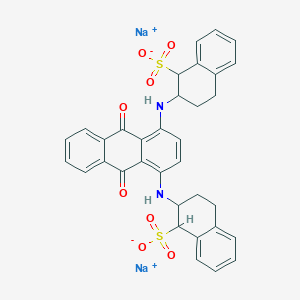
Disodium ((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(1,2,3,4-tetrahydronaphthalenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium ((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(1,2,3,4-tetrahydronaphthalenesulphonate) is a complex organic compound with a unique structure that combines anthracene and naphthalene derivatives. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Disodium ((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(1,2,3,4-tetrahydronaphthalenesulphonate) involves several stepsThe reaction conditions typically involve the use of strong acids like sulfuric acid and high temperatures to facilitate the sulfonation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Disodium ((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(1,2,3,4-tetrahydronaphthalenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroxyanthracene derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing various anthraquinone derivatives, which are important in dye and pigment industries.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their therapeutic potential in treating diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Disodium ((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(1,2,3,4-tetrahydronaphthalenesulphonate) involves its interaction with molecular targets through its sulfonate and anthracene groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the derivative and its application .
Comparaison Avec Des Composés Similaires
Disodium ((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(1,2,3,4-tetrahydronaphthalenesulphonate) can be compared with other similar compounds like:
- Disodium 9,10-dihydro-9,10-dioxoanthracene-2,7-disulphonate
- Disodium 1-amino-4-((4-(2-bromo-1-oxoallyl)amino)-2-sulfonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate
These compounds share similar structural features but differ in their specific functional groups and applications.
Propriétés
Numéro CAS |
72187-18-9 |
|---|---|
Formule moléculaire |
C34H28N2Na2O8S2 |
Poids moléculaire |
702.7 g/mol |
Nom IUPAC |
disodium;2-[[9,10-dioxo-4-[(1-sulfonato-1,2,3,4-tetrahydronaphthalen-2-yl)amino]anthracen-1-yl]amino]-1,2,3,4-tetrahydronaphthalene-1-sulfonate |
InChI |
InChI=1S/C34H30N2O8S2.2Na/c37-31-23-11-5-6-12-24(23)32(38)30-26(36-28-16-14-20-8-2-4-10-22(20)34(28)46(42,43)44)18-17-25(29(30)31)35-27-15-13-19-7-1-3-9-21(19)33(27)45(39,40)41;;/h1-12,17-18,27-28,33-36H,13-16H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clé InChI |
SUVOPWMWZMSQOO-UHFFFAOYSA-L |
SMILES canonique |
C1CC2=CC=CC=C2C(C1NC3=C4C(=C(C=C3)NC5CCC6=CC=CC=C6C5S(=O)(=O)[O-])C(=O)C7=CC=CC=C7C4=O)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


